molecular formula C8H6Cl2O3.C3H9N B213025 (2,4-Dichlorophenoxy)acetic acid isopropylamine salt CAS No. 5742-17-6

(2,4-Dichlorophenoxy)acetic acid isopropylamine salt

Cat. No. B213025
CAS RN: 5742-17-6
M. Wt: 280.14 g/mol
InChI Key: HXMBBZAHRWCZOX-UHFFFAOYSA-N
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Description

“(2,4-Dichlorophenoxy)acetic acid isopropylamine salt” is an organic compound with the chemical formula C14H21Cl2NO3 . It is also known by its IUPAC name, (2,4-Dichlorophenoxy)acetic acid .


Molecular Structure Analysis

The molecular weight of “(2,4-Dichlorophenoxy)acetic acid isopropylamine salt” is 322.227 . The IUPAC Standard InChI is InChI=1S/C8H6Cl2O3.C6H15N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-5(2)7-6(3)4/h1-3H,4H2,(H,11,12);5-7H,1-4H3 .


Physical And Chemical Properties Analysis

“(2,4-Dichlorophenoxy)acetic acid isopropylamine salt” is a white to yellow powder . It has a solubility in water of 900 mg/L .

Safety And Hazards

“(2,4-Dichlorophenoxy)acetic acid isopropylamine salt” is harmful if swallowed and may cause an allergic skin reaction. It causes serious eye damage and may cause respiratory irritation. It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)acetate;propan-2-ylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3.C3H9N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3(2)4/h1-3H,4H2,(H,11,12);3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMBBZAHRWCZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[NH3+].C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichlorophenoxy)acetic acid isopropylamine salt

CAS RN

5742-17-6
Record name 2,4-D isopropylamine salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5742-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-D-isopropylammonium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005742176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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